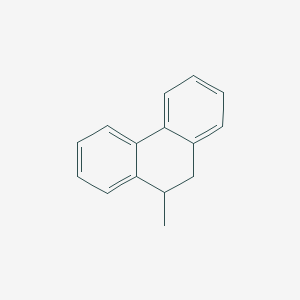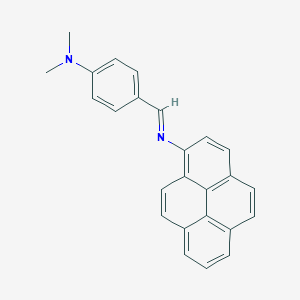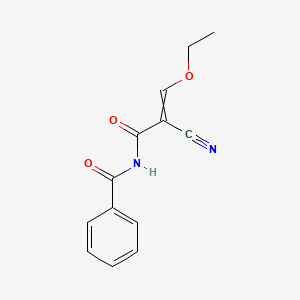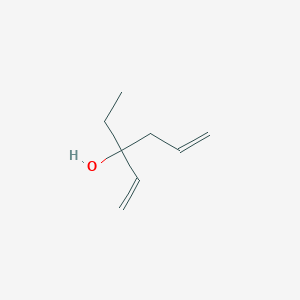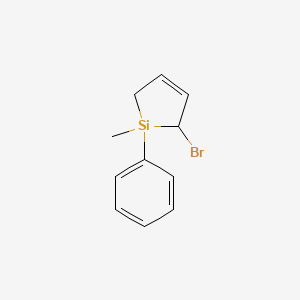
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole is a chemical compound that belongs to the class of siloles, which are silicon-containing heterocycles Siloles are known for their unique electronic properties, making them of interest in various fields such as materials science and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole typically involves the following steps:
Formation of the Silole Ring: The silole ring can be synthesized through a cyclization reaction involving a silicon-containing precursor and an appropriate reagent.
Methylation and Phenylation: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The phenyl group allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted siloles, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for potential use in drug design and development, particularly in targeting specific biological pathways.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole involves its interaction with molecular targets through its bromine, methyl, and phenyl groups. These interactions can influence electronic properties, reactivity, and binding affinity. The compound’s silicon-containing core also plays a crucial role in its unique behavior, affecting molecular pathways and target specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-imidazole: Similar in structure but contains nitrogen instead of silicon.
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-pyrrole: Contains nitrogen and has different electronic properties.
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-thiophene: Contains sulfur and exhibits distinct reactivity.
Uniqueness
2-Bromo-1-methyl-1-phenyl-2,5-dihydro-1H-silole is unique due to its silicon-containing core, which imparts distinct electronic properties and reactivity compared to its nitrogen or sulfur analogs. This uniqueness makes it valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Properties
CAS No. |
50694-34-3 |
|---|---|
Molecular Formula |
C11H13BrSi |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-bromo-1-methyl-1-phenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C11H13BrSi/c1-13(9-5-8-11(13)12)10-6-3-2-4-7-10/h2-8,11H,9H2,1H3 |
InChI Key |
HOJCMTFOJXAXOI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC=CC1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


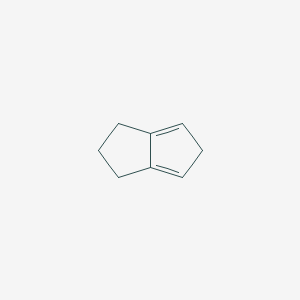
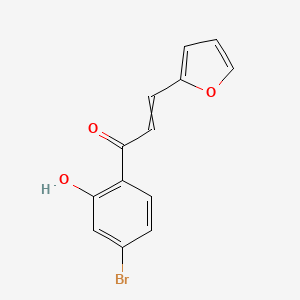
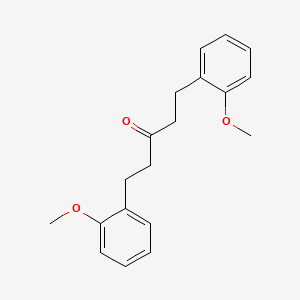
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)


![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
